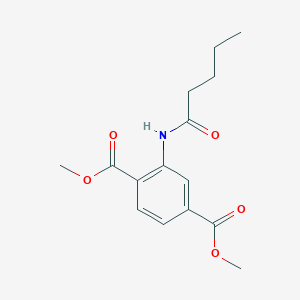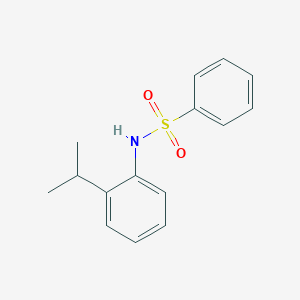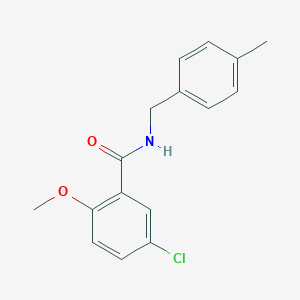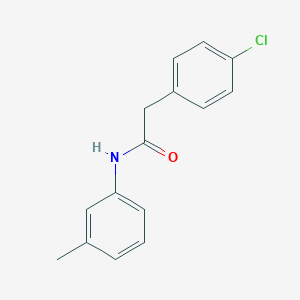
2-(3,4-dimethoxyphenyl)-N-isobutylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-dimethoxyphenyl)-N-isobutylacetamide, commonly known as Isobutylphenylacetamide (IBMPA), is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic effects. IBMPA is a derivative of phenylacetamide and is structurally similar to the neurotransmitter acetylcholine.
Wirkmechanismus
The exact mechanism of action of 2-(3,4-dimethoxyphenyl)-N-isobutylacetamide is not fully understood. However, it is believed to act by modulating the activity of acetylcholine receptors in the brain. 2-(3,4-dimethoxyphenyl)-N-isobutylacetamide has been shown to bind to the muscarinic acetylcholine receptor subtype M1, which is involved in the regulation of cognitive function, memory, and learning.
Biochemical and Physiological Effects
2-(3,4-dimethoxyphenyl)-N-isobutylacetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of acetylcholine in the brain, which is involved in the regulation of cognitive function. 2-(3,4-dimethoxyphenyl)-N-isobutylacetamide has also been shown to exhibit antioxidant properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(3,4-dimethoxyphenyl)-N-isobutylacetamide is its relatively simple synthesis method, which makes it easy to obtain in a laboratory setting. 2-(3,4-dimethoxyphenyl)-N-isobutylacetamide has also been shown to have a high degree of selectivity for the M1 muscarinic acetylcholine receptor subtype, which makes it a useful tool for studying the role of this receptor in various physiological and pathological conditions.
One of the limitations of 2-(3,4-dimethoxyphenyl)-N-isobutylacetamide is its relatively low potency compared to other muscarinic acetylcholine receptor agonists. This may limit its usefulness in certain experimental settings where higher potency compounds are required.
Zukünftige Richtungen
There are several future directions for research on 2-(3,4-dimethoxyphenyl)-N-isobutylacetamide. One area of interest is the potential use of 2-(3,4-dimethoxyphenyl)-N-isobutylacetamide in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of more potent derivatives of 2-(3,4-dimethoxyphenyl)-N-isobutylacetamide that may have greater therapeutic potential. Additionally, further research is needed to fully understand the mechanism of action of 2-(3,4-dimethoxyphenyl)-N-isobutylacetamide and its effects on cognitive function and memory.
Synthesemethoden
The synthesis of 2-(3,4-dimethoxyphenyl)-N-isobutylacetamide involves the reaction of 3,4-dimethoxybenzaldehyde with isobutylamine, followed by acetylation with acetic anhydride. The final product is obtained after purification through recrystallization. The synthesis of 2-(3,4-dimethoxyphenyl)-N-isobutylacetamide is relatively simple and can be carried out in a laboratory setting with ease.
Wissenschaftliche Forschungsanwendungen
2-(3,4-dimethoxyphenyl)-N-isobutylacetamide has been extensively studied for its potential therapeutic effects in various medical conditions. It has been shown to exhibit anticonvulsant, anxiolytic, and neuroprotective effects in animal models. 2-(3,4-dimethoxyphenyl)-N-isobutylacetamide has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
Molekularformel |
C14H21NO3 |
|---|---|
Molekulargewicht |
251.32 g/mol |
IUPAC-Name |
2-(3,4-dimethoxyphenyl)-N-(2-methylpropyl)acetamide |
InChI |
InChI=1S/C14H21NO3/c1-10(2)9-15-14(16)8-11-5-6-12(17-3)13(7-11)18-4/h5-7,10H,8-9H2,1-4H3,(H,15,16) |
InChI-Schlüssel |
BYUMBWFAHAWDQK-UHFFFAOYSA-N |
SMILES |
CC(C)CNC(=O)CC1=CC(=C(C=C1)OC)OC |
Kanonische SMILES |
CC(C)CNC(=O)CC1=CC(=C(C=C1)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Ethyl 4-[(5-chloro-2-methoxybenzoyl)amino]benzoate](/img/structure/B291509.png)


![Dimethyl 2-[(3-phenylpropanoyl)amino]terephthalate](/img/structure/B291517.png)


![N-[4-(dimethylamino)phenyl]decanamide](/img/structure/B291522.png)



